
(R)-1-ACETYL-2-PIPERIDINECARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-acetylpipecolic acid is a chiral derivative of pipecolic acid, an important intermediate in the biosynthesis of lysine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the pipecolic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-acetylpipecolic acid typically involves the acetylation of pipecolic acid. One common method is the reaction of pipecolic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield ®-N-acetylpipecolic acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-acetylpipecolic acid can be scaled up using similar acetylation reactions. The process involves the use of large reactors where pipecolic acid is reacted with acetic anhydride in the presence of a suitable base. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-acetylpipecolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-N-acetylpipecolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of lysine and other amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-N-acetylpipecolic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor in the biosynthesis of lysine, where it undergoes enzymatic transformations. The acetyl group can be hydrolyzed, releasing pipecolic acid, which then participates in further metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pipecolic Acid: The parent compound of ®-N-acetylpipecolic acid, involved in lysine biosynthesis.
N-acetyl-L-lysine: Another acetylated amino acid with similar structural features.
Proline: A structurally related amino acid with a pyrrolidine ring.
Uniqueness
®-N-acetylpipecolic acid is unique due to its specific chiral configuration and the presence of an acetyl group. This makes it a valuable intermediate in asymmetric synthesis and a potential candidate for developing chiral drugs.
Propiedades
IUPAC Name |
(2R)-1-acetylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACZWLDAHFCGCC-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
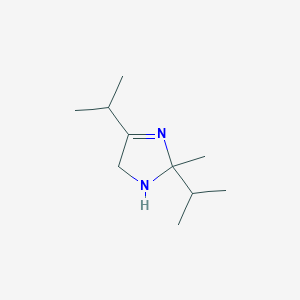
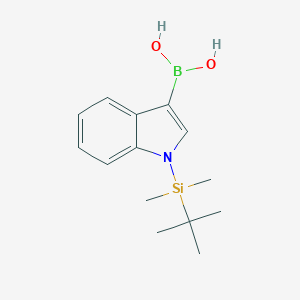


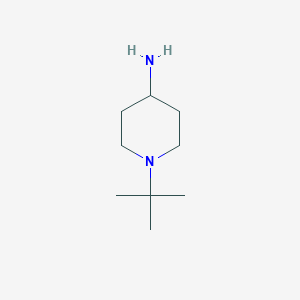
![5-Bromo-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B60874.png)
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
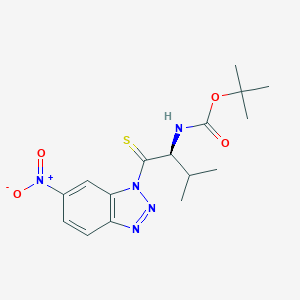
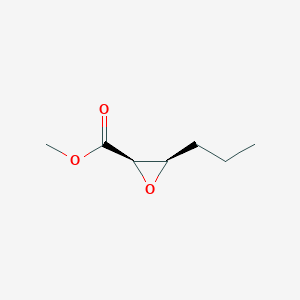
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)

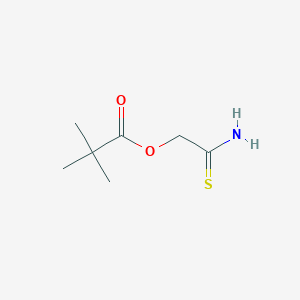
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)

